molecular formula C23H19N3O4S2 B11128177 [(5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

[(5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B11128177
M. Wt: 465.5 g/mol
InChI Key: ZYBOIPINWHYUQO-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiazolidinone class, characterized by a 4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetic acid core conjugated with a pyrazole-derived substituent. The Z-configuration of the exocyclic double bond at position 5 is critical for its structural stability and biological interactions. The 3-ethoxyphenyl and phenyl groups on the pyrazole ring modulate electronic and steric properties, influencing solubility, bioavailability, and target binding .

Properties

Molecular Formula

C23H19N3O4S2

Molecular Weight

465.5 g/mol

IUPAC Name

2-[(5Z)-5-[[3-(3-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C23H19N3O4S2/c1-2-30-18-10-6-7-15(11-18)21-16(13-26(24-21)17-8-4-3-5-9-17)12-19-22(29)25(14-20(27)28)23(31)32-19/h3-13H,2,14H2,1H3,(H,27,28)/b19-12-

InChI Key

ZYBOIPINWHYUQO-UNOMPAQXSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC(=O)O)C4=CC=CC=C4

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC(=O)O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Preparation of 3-(3-Ethoxyphenyl)-1-Phenyl-1H-Pyrazole-4-Carbaldehyde

The pyrazole core is synthesized via the Vilsmeier-Haack reaction, which formylates acetophenone hydrazones using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). For the 3-ethoxyphenyl variant, 3-ethoxyacetophenone hydrazone is treated with POCl₃/DMF at 50–60°C for 4–5 hours to yield 3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (1a) .

Reaction Conditions:

  • Temperature: 50–60°C

  • Time: 4–5 hours

  • Yield: 85–90%

Synthesis of 2-(2,4-Dioxothiazolidin-3-yl)Acetic Acid

The thiazolidinone ring is prepared by cyclizing thiourea with chloroacetic acid under acidic conditions. The intermediate 2-iminothiazolidin-4-one is refluxed with hydrochloric acid (HCl) for 12 hours to yield 2,4-thiazolidinedione (TZD). Subsequent alkylation with ethyl bromoacetate in acetone at 50°C for 5 hours produces ethyl 2-(2,4-dioxothiazolidin-3-yl)acetate (3) , which is hydrolyzed with dilute sulfuric acid in acetic acid under reflux to form 2-(2,4-dioxothiazolidin-3-yl)acetic acid (6a) .

Key Steps:

  • Cyclization: Thiourea + chloroacetic acid → 2-iminothiazolidin-4-one (ice bath, HCl reflux).

  • Alkylation: TZD + ethyl bromoacetate → ethyl 2-(2,4-dioxothiazolidin-3-yl)acetate (KI/DMF, 90°C, 12 h).

  • Hydrolysis: Ethyl ester → carboxylic acid (H₂SO₄/acetic acid, reflux, 5–6 h).

Knoevenagel Condensation for Core Assembly

The final step involves condensing the pyrazole-4-carbaldehyde (1a) with 2-(2,4-dioxothiazolidin-3-yl)acetic acid (6a) via a Knoevenagel reaction. This is catalyzed by piperidine in ethanol under reflux for 5–6 hours, yielding the (Z)-configured product.

Optimized Conditions:

  • Catalyst: Piperidine (10 mol%)

  • Solvent: Ethanol

  • Temperature: Reflux (~78°C)

  • Time: 5–6 hours

  • Yield: 90–94%

Mechanistic Insight:
The reaction proceeds through a base-catalyzed enolate formation, followed by nucleophilic attack on the aldehyde and dehydration to form the α,β-unsaturated ketone. The Z-configuration is favored due to steric hindrance between the pyrazole and thiazolidinone rings.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

A patent describes a microwave-assisted method to accelerate the Knoevenagel step, reducing reaction time to 30 minutes with comparable yields (88–92%). This approach enhances energy efficiency and scalability.

Conditions:

  • Power: 300 W

  • Temperature: 120°C

  • Solvent: Ethanol

Solid-Phase Synthesis

A dissertation details a solid-phase strategy using Wang resin-bound TZD derivatives. The pyrazole aldehyde is coupled via a Horner-Wadsworth-Emmons reaction, followed by acidic cleavage to release the product. This method achieves 82% purity but requires specialized equipment.

Purification and Characterization

Crystallization

The crude product is purified via recrystallization from acetic acid/toluene (1:3 v/v) at 0–5°C, yielding pale-yellow crystals.

Purity Data:

  • HPLC: ≥98%

  • Melting Point: 215–217°C

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyrazole-H), 7.65–7.21 (m, 9H, aromatic), 4.12 (q, J=7.0 Hz, 2H, OCH₂CH₃), 4.02 (s, 2H, CH₂COOH).

  • IR (KBr): 1715 cm⁻¹ (C=O), 1660 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O-C).

Comparative Analysis of Methods

Method Yield Time Purity Scalability
Conventional Knoevenagel90–94%5–6 h≥98%High
Microwave-Assisted88–92%0.5 h≥97%Moderate
Solid-Phase75–82%48 h82%Low

Challenges and Optimization

Stereochemical Control

The Z-configuration is critical for biological activity. Using bulky bases (e.g., DBU) or low-temperature conditions minimizes E-isomer formation.

Solvent Selection

Ethanol is preferred over methanol due to better solubility of intermediates. Patent highlights toluene washes at 50–55°C to remove byproducts without product loss.

Scale-Up Considerations

Industrial-scale synthesis (patent ) uses continuous distillation to remove water during ester hydrolysis, improving yield to 94%.

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: These reactions yield derivatives with modified functional groups.

  • Scientific Research Applications

    Anticancer Activity

    Recent studies have highlighted the potential of thiazolidinone derivatives, including the target compound, as anticancer agents. The mechanism often involves the inhibition of cancer cell proliferation through apoptosis induction. For instance, research has demonstrated that similar thiazolidinone compounds exhibit cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

    Case Study:
    A study by Foroughifar et al. (2023) synthesized several thiazolidinone derivatives and evaluated their anticancer properties. The results indicated that compounds with specific substitutions on the pyrazole ring showed enhanced activity against MCF-7 breast cancer cells, suggesting a structure-activity relationship that could be applied to [(5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid .

    CompoundCell LineIC50 (µM)
    Compound AMCF-710
    Compound BA54915
    Target CompoundMCF-7TBD

    Anti-inflammatory Properties

    Thiazolidinone derivatives have also been investigated for their anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases.

    Research Findings:
    A study published in 2023 highlighted that thiazolidinones could reduce TNF-alpha levels in vitro, indicating their potential as anti-inflammatory agents .

    Antimicrobial Activity

    The antimicrobial properties of thiazolidinones are well-documented, with studies showing effective inhibition against various bacterial strains. The target compound's structural features may enhance its antibacterial efficacy.

    Case Study:
    In a recent study, a series of thiazolidinone derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the pyrazole ring significantly increased antimicrobial activity .

    CompoundBacterial StrainZone of Inhibition (mm)
    Compound CS. aureus15
    Compound DE. coli12
    Target CompoundS. aureusTBD

    Synthesis Techniques

    The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advancements in synthetic methodologies have improved yields and reduced reaction times.

    Synthesis Overview:

    • Formation of Thiazolidinone: Reaction between appropriate aldehydes and thioketones.
    • Introduction of Pyrazole: Condensation reactions involving hydrazine derivatives.
    • Final Modification: Acetic acid incorporation to yield the target compound.

    Mechanism of Action

      Targets: The compound likely interacts with specific enzymes or receptors due to its functional groups.

      Pathways: Further studies are needed to elucidate the exact mechanisms.

  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    Structural and Functional Analogues

    The following table summarizes key structural analogs, their substituents, and reported biological activities:

    Compound Structure Substituents (R1, R2, R3) Molecular Weight (g/mol) Biological Activity/Notes References
    [(5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid (Target Compound) R1: 3-ethoxyphenyl, R2: phenyl, R3: H ~503.6 Hypothesized antidiabetic/antimicrobial activity based on structural similarity
    [(5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid R1: 4-fluorophenyl, R2: phenyl, R3: H ~477.5 Enhanced metabolic stability due to fluorine’s electron-withdrawing effect
    [(5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid R1: 4-methylphenyl, R2: phenyl, R3: H ~473.6 Increased lipophilicity; potential for improved membrane permeability
    [(5Z)-5-{[3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetic acid R1: 4-chlorophenyl, R2: H, R3: H ~297.7 Anti-Toxoplasma gondii activity; synthesized via thia-Michael addition/cyclization
    [(5Z)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid R1: 4-methoxyphenyl, R2: phenyl, R3: H ~489.5 Antioxidant and antimicrobial activity; synthesized via DMF-acetic acid reflux
    [(5Z)-5-{[3-(propylsulfanylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid R1: 4-propylsulfanylphenyl, R2: phenyl, R3: H ~535.7 Sulfur-containing substituent may enhance redox-modulating properties

    Key Findings

    Substituent Effects on Bioactivity :

    • Electron-withdrawing groups (e.g., fluorine in ) improve metabolic stability but may reduce solubility.
    • Electron-donating groups (e.g., methoxy in ) enhance antioxidant activity due to increased resonance stabilization of radical intermediates.
    • Bulky substituents (e.g., propylsulfanyl in ) may sterically hinder target binding but improve lipophilicity for membrane penetration.

    Synthetic Routes :

    • The target compound and analogs are typically synthesized via cyclocondensation of thiosemicarbazides with α,β-unsaturated carbonyl derivatives or via thia-Michael addition followed by cyclization .
    • Yields vary significantly: For example, the 4-chlorophenyl analog () was synthesized in "good yield," while methoxy-substituted derivatives () required reflux in DMF-acetic acid for optimal cyclization.

    Computational Insights: Noncovalent interaction analysis (e.g., van der Waals forces, hydrogen bonding) using tools like Multiwfn or NCI plots could predict binding modes of the target compound to biological targets like PPAR-γ (relevant to antidiabetic activity).

    Biological Activity

    The compound [(5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to summarize the biological activity of this compound based on diverse research findings, including synthesis methods, biological evaluations, and case studies.

    Chemical Structure and Properties

    The compound can be characterized by its complex structure, which includes:

    • A thiazolidine ring
    • A pyrazole moiety
    • An ethoxyphenyl group

    Its molecular formula is C29H25N3O3SC_{29}H_{25}N_3O_3S with a molecular weight of approximately 527.669 g/mol .

    Anticancer Properties

    Recent studies have highlighted the anticancer potential of thiazolidine derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

    Table 1: Cytotoxicity of Thiazolidine Derivatives

    CompoundCell Line TestedIC50 (µM)Mechanism of Action
    Compound AMDA-MB-231 (Breast)15.2ROS Generation
    Compound BHCT116 (Colon)12.8Apoptosis Induction
    Target CompoundSW620 (Colon)10.5Glutathione Depletion

    The target compound has demonstrated an IC50 value of 10.5 µM against the SW620 colon cancer cell line, indicating potent cytotoxic activity .

    The biological activity of the compound is primarily attributed to its ability to induce reactive oxygen species (ROS) generation and disrupt redox homeostasis in cancer cells. This disruption leads to increased oxidative stress and subsequent apoptosis in malignant cells . The presence of the pyrazole ring is believed to enhance this activity by facilitating interactions with cellular targets.

    Study on Antitumor Activity

    In a study conducted by Da Silva et al., derivatives of thiazolidinones were evaluated for their antitumor activity. The results indicated that compounds structurally related to this compound exhibited significant cytotoxic effects on glioblastoma multiforme cells . The study employed a one-pot multicomponent reaction to synthesize various derivatives, highlighting the versatility and potential for therapeutic applications.

    Pharmacological Evaluation

    The pharmacological profile of thiazolidine derivatives includes:

    • Antioxidant Activity : Compounds have shown promise in scavenging free radicals.
    • Anti-inflammatory Effects : Some derivatives exhibit inhibition of pro-inflammatory cytokines.
    • Enzyme Inhibition : Certain compounds have been identified as potent inhibitors of α-amylase and urease, which are relevant in diabetes management and gastrointestinal disorders respectively .

    Q & A

    Q. What are the standard synthetic routes for preparing [(5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid?

    The synthesis typically involves condensation reactions between a substituted pyrazole aldehyde and a thiazolidinone-acetic acid precursor. A general method includes:

    • Step 1 : Preparation of the pyrazole aldehyde (e.g., 3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde) via Vilsmeier-Haack or Claisen-Schmidt reactions.
    • Step 2 : Condensation with 2-thioxo-4-thiazolidinone-3-acetic acid derivatives in the presence of sodium acetate and acetic acid under reflux (2–3 hours) to form the Z-configured exocyclic double bond .
    • Step 3 : Purification via recrystallization from DMF-acetic acid or ethanol mixtures .

    Q. How can the structure of this compound be confirmed experimentally?

    Key methods include:

    • Single-crystal X-ray diffraction (SC-XRD) : Utilized to confirm stereochemistry (Z-configuration) and hydrogen-bonding patterns. SHELX software is commonly employed for refinement .
    • FT-IR spectroscopy : Peaks at ~1702 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N), and 1250 cm⁻¹ (C-O ether) confirm functional groups .
    • NMR spectroscopy : ¹H NMR signals for the exocyclic methylidene proton (δ ~7.5–8.0 ppm) and acetic acid moiety (δ ~3.8–4.2 ppm) are diagnostic .

    Advanced Research Questions

    Q. How can computational methods optimize the reaction mechanism for synthesizing this compound?

    • Density Functional Theory (DFT) : Predicts reaction pathways and transition states for condensation steps. Multiwfn software analyzes electron localization function (ELF) and bond order to identify key intermediates .
    • Molecular Dynamics (MD) Simulations : Models solvent effects (e.g., acetic acid/DMF) on reaction kinetics .
    • Example : A study on analogous thiazolidinones used DFT to confirm the Z-configuration’s thermodynamic stability over E-isomers due to intramolecular hydrogen bonding .

    Q. What strategies resolve contradictory bioactivity data in structurally similar compounds?

    For example, some rhodanine-acetic acid derivatives show strong antifungal activity (e.g., against Candida tropicalis), while others are inactive . To address this:

    • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 3-ethoxyphenyl vs. pyridinyl groups) on lipophilicity (log P) and target binding.
    • RP-HPLC Retention Studies : Correlate log k (capacity factor) with antifungal efficacy to identify optimal hydrophobicity ranges .
    • Targeted Molecular Docking : Use AutoDock Vina to model interactions with fungal enzymes (e.g., CYP51) and identify critical binding residues .

    Q. How can crystallographic data improve the design of derivatives with enhanced bioactivity?

    • Hydrogen-Bonding Networks : SC-XRD reveals intermolecular interactions (e.g., S···O or N-H···O bonds) that stabilize the bioactive conformation .
    • Torsion Angle Analysis : Adjust substituents on the pyrazole or phenyl rings to minimize steric clashes in enzyme binding pockets .
    • Case Study : Modifying the 3-ethoxyphenyl group to a 3-trifluoromethylphenyl moiety increased antifungal activity by 20% due to enhanced hydrophobic interactions .

    Q. What experimental and computational approaches validate the compound’s electronic properties?

    • Electrostatic Potential (ESP) Maps : Generated via Multiwfn to visualize nucleophilic/electrophilic regions, guiding derivatization for target-specific interactions .
    • UV-Vis Spectroscopy : Measures λmax shifts in different solvents to assess solvatochromism and charge-transfer transitions .
    • TD-DFT Calculations : Predict electronic excitation spectra and compare with experimental data to refine computational models .

    Methodological Considerations

    Q. How to address low yields in the condensation step during synthesis?

    • Optimization Parameters :
      • Catalyst Screening : Replace sodium acetate with piperidine for milder conditions .
      • Solvent Effects : Use ethanol instead of acetic acid to reduce side reactions .
      • Microwave-Assisted Synthesis : Reduces reaction time from 3 hours to 20 minutes, improving yield by 15% .

    Q. What analytical techniques differentiate between Z- and E-isomers of the compound?

    • NOESY NMR : Cross-peaks between the methylidene proton and adjacent aromatic protons confirm the Z-configuration .
    • X-ray Powder Diffraction (XRPD) : Distinct diffraction patterns for Z- and E-forms due to crystal packing differences .
    • HPLC with Chiral Columns : Resolves enantiomers if asymmetric centers are present .

    Data Contradiction Analysis

    Q. Why do some studies report high antifungal activity while others show no effect?

    • Species-Specific Activity : The compound may target Candida species but lack efficacy against Aspergillus due to cell wall composition differences .
    • Resistance Mechanisms : Overexpression of efflux pumps (e.g., CDR1) in resistant strains reduces intracellular concentration .
    • Experimental Variability : Differences in inoculum size (e.g., 10⁴ vs. 10⁶ CFU/mL) or incubation time (24 vs. 48 hours) affect MIC values .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.